REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][C:4](=O)[CH2:3]1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C>C1C=CC=CC=1.O>[CH2:10]([NH:17][CH:4]1[CH2:5][CH2:6][CH2:7][C:2]([CH3:9])([CH3:1])[CH2:3]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CCC1)=O)C
|
Name
|
|
Quantity
|
2.73 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
6.36 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was evaporated
|
Type
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DISSOLUTION
|
Details
|
The imine intermediate was dissolved in DCM (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
After about 20 minutes the ice bath was removed
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the suspension stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
saturated aqueous NaHCO3 was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM
|
Type
|
WASH
|
Details
|
The combined organic layers were washed once more with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining yellow oil (5 g) was purified by SiO2 chromatography (300 g SiO2, DCM/(DCM:MeOH:NH4OH 60:10:1) 100 to 87% DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1CC(CCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |